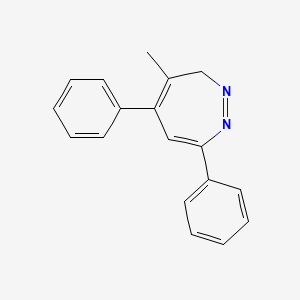

4-Methyl-5,7-diphenyl-3H-1,2-diazepine

Description

4-Methyl-5,7-diphenyl-3H-1,2-diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2 of the diazepine ring. Its structure features a methyl group at position 4 and phenyl substituents at positions 5 and 7, which confer unique steric and electronic properties. The compound’s pharmacological relevance may lie in its structural similarity to cholinesterase inhibitors developed for Alzheimer’s disease (AD) .

Properties

CAS No. |

88879-73-6 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

4-methyl-5,7-diphenyl-3H-diazepine |

InChI |

InChI=1S/C18H16N2/c1-14-13-19-20-18(16-10-6-3-7-11-16)12-17(14)15-8-4-2-5-9-15/h2-12H,13H2,1H3 |

InChI Key |

SMLGWQHXEVHJEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N=NC1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Spiroindolin-1,2-diazepines with electron-withdrawing groups (e.g., NO₂ at R1) show reduced synthetic yields but enhanced enzyme inhibition due to hydrogen-bonding interactions . In contrast, 4-Methyl-5,7-diphenyl-3H-1,2-diazepine’s phenyl groups may enhance lipophilicity and π-π stacking with enzyme active sites.

- Spiro vs. Non-Spiro Systems: Spiroindolin derivatives exhibit constrained conformations that optimize binding to cholinesterases, whereas the non-spiro structure of 4-Methyl-5,7-diphenyl-3H-1,2-diazepine may allow greater rotational freedom .

Structure-Activity Relationships (SARs) :

- Hydroxyl Groups : The 4-OH group in compound 5l enhances AChE inhibition (IC₅₀ = 3.98 µM) via hydrogen bonding to catalytic sites .

- Bulky Substituents : The diphenyl groups in 4-Methyl-5,7-diphenyl-3H-1,2-diazepine may mimic the steric effects of spiro systems, though direct activity data are lacking.

Toxicity and Selectivity

- Enzyme Selectivity : Spiroindolin derivatives selectively inhibit AChE over BChE, whereas 4-Methyl-5,7-diphenyl-3H-1,2-diazepine’s selectivity remains uncharacterized.

Q & A

Q. What are the standard synthetic methodologies for preparing 4-Methyl-5,7-diphenyl-3H-1,2-diazepine?

Answer: The synthesis of 1,2-diazepine derivatives typically involves cycloaddition reactions or multi-component reactions. For example, Deng et al. (2016) demonstrated the use of azoalkenes reacting with enol diazoacetates to form tetrahydro-1,2-diazepine scaffolds via [4+3] cycloaddition . For 4-Methyl-5,7-diphenyl-3H-1,2-diazepine, a one-pot sequential synthesis could be adapted, incorporating methyl and phenyl substituents during the reaction. Key steps include:

- Precursor preparation : Use methyl-substituted amines and phenylacetylene derivatives as starting materials.

- Cyclization : Employ catalysts like Lewis acids (e.g., ZnCl₂) to facilitate ring closure.

- Purification : Use silica gel chromatography to isolate the product .

Q. How can spectroscopic techniques validate the structure of 4-Methyl-5,7-diphenyl-3H-1,2-diazepine?

Answer: Structural confirmation requires a combination of:

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and methyl protons (δ 2.1–2.5 ppm).

- ¹³C NMR : Confirm sp² carbons (phenyl groups) and sp³ carbons (methyl and diazepine ring).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the diazepine scaffold.

- IR spectroscopy : Detect N–H stretching (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Answer: For enzyme inhibition studies (e.g., cholinesterase):

- Ellman’s assay : Measure acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition using DTNB (5,5′-dithiobis-2-nitrobenzoic acid) to quantify thiocholine release.

- Protocol : Pre-incubate the compound with enzyme, add acetylthiocholine iodide, and monitor absorbance at 412 nm .

- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 4-Methyl-5,7-diphenyl-3H-1,2-diazepine derivatives?

Answer: SAR requires systematic substitution at key positions:

- Phenyl ring modifications : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating groups (e.g., -OH, -OCH₃) to alter enzyme binding. For example, hydroxyl groups enhance hydrogen bonding with AChE’s catalytic site .

- Methyl group replacement : Test bulkier alkyl chains to probe steric effects.

- In silico screening : Use tools like AutoDock Vina to predict binding affinities before synthesis .

Q. How to resolve contradictions in enzymatic inhibition data across studies?

Answer: Discrepancies may arise from:

- Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. phosphate), ionic strength, and temperature.

- Enzyme sources : Recombinant vs. tissue-extracted enzymes may differ in isoform specificity.

- Data normalization : Use standardized positive controls (e.g., donepezil for AChE) and report IC₅₀ values as mean ± SEM .

Example : A study showing lower IC₅₀ in phosphate buffer (vs. Tris-HCl) suggests pH-dependent enzyme conformation changes .

Q. What advanced computational methods elucidate the binding mechanism of 4-Methyl-5,7-diphenyl-3H-1,2-diazepine with target enzymes?

Answer:

- Molecular docking : Use Schrödinger’s Glide or GOLD to model ligand-enzyme interactions. Focus on π-π stacking with phenyl groups and hydrogen bonds with the diazepine core.

- Molecular dynamics (MD) simulations : Run 100-ns trajectories (e.g., AMBER or GROMACS) to assess stability of key residues (e.g., Trp286 in AChE).

- Binding free energy calculations : Apply MM-PBSA/GBSA to quantify contributions of van der Waals and electrostatic interactions .

Q. How to design kinetic studies to determine inhibition mode (competitive/non-competitive)?

Answer:

- Lineweaver-Burk plots : Vary substrate concentration (acetylthiocholine) at fixed inhibitor concentrations.

- Competitive inhibition : Intersecting lines at the y-axis.

- Non-competitive : Lines intersect on the x-axis.

- Ki determination : Use Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Km)) .

Q. What methodologies assess neurotoxicity of 4-Methyl-5,7-diphenyl-3H-1,2-diazepine derivatives?

Answer:

- Cell viability assays :

- MTT assay : Treat SH-SY5Y neuroblastoma cells with the compound (1–100 µM) and measure formazan absorbance at 570 nm.

- LDH release : Quantify lactate dehydrogenase leakage as a marker of membrane damage.

- Apoptosis markers : Western blot for caspase-3 cleavage or Annexin V staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.